Cas no 66642-86-2 ((2E,4E,7Z)-2,4,7-Decatrienal)

(2E,4E,7Z)-2,4,7-Decatrienal is an unsaturated aldehyde with a distinctive conjugated triene structure, contributing to its high reactivity and utility in organic synthesis. Its extended π-electron system enables selective participation in Diels-Alder and other cycloaddition reactions, making it valuable for constructing complex molecular frameworks. The compound's defined stereochemistry (2E,4E,7Z) ensures consistent regio- and stereoselectivity in transformations. As a volatile flavor compound, it also finds applications in fragrance and food chemistry, imparting characteristic fatty, citrus-like notes. Its purity and structural precision make it suitable for research in photochemistry and material science, where controlled conjugation is critical. Stability under inert conditions allows for reproducible experimental outcomes.
(2E,4E,7Z)-2,4,7-Decatrienal structure
(2E,4E,7Z)-2,4,7-Decatrienal structure
Product Name:(2E,4E,7Z)-2,4,7-Decatrienal
CAS No:66642-86-2
MF:C10H14O
MW:150.217563152313
CID:528149
PubChem ID:6442642
Update Time:2025-06-09

(2E,4E,7Z)-2,4,7-Decatrienal Chemical and Physical Properties

Names and Identifiers

    • 2,4,7-Decatrienal,(2E,4E,7Z)-
    • 2-TRANS-4TRANS-7-CIS-DECATRIENAL
    • UNII-7T95T8UHI8
    • 2E,4E,7Z-Decatrienal
    • 2-TRANS-4-TRANS-7-CIS-DECATRIENAL [FHFI]
    • 2-trans-4-trans-7-cis-Decatrien-1-al
    • CHEBI:195900
    • 2-trans-4-trans-7-cis-Decatrienal
    • DTXSID501308658
    • SCHEMBL3503768
    • FEMA No. 4089
    • 2,4,7-DECATRIENAL, TRANS,TRANS,CIS-
    • 66642-86-2
    • 2,4,7-Decatrienal, (2E,4E,7Z)-
    • 7T95T8UHI8
    • tr-2,tr-4,cis-7-Decatrienal
    • (2E,4E,7Z)-deca-2,4,7-trienal
    • (2e,4e,7z)-2,4,7-decatrienal
    • 2,4,7-Decatrienal, (E,E,Z)-
    • (e,e,z)-2,4,7-decatrienal
    • Q27268820
    • J723.742A
    • 2-trans-4-trans-7-cis-Decatrienal [FIFH]
    • (2E,4E,7Z)-2,4,7-Decatrienal
    • Inchi: 1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-10H,2,5H2,1H3/b4-3-,7-6+,9-8+
    • InChI Key: KEXCNWISTVJVBV-YPVUHSJLSA-N
    • SMILES: O=C/C=C/C=C/C/C=C\CC

Computed Properties

  • Exact Mass: 150.10452
  • Monoisotopic Mass: 150.104465
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 2.6

Experimental Properties

  • Density: 0.874
  • Boiling Point: 258.9°Cat760mmHg
  • Flash Point: 129.5°C
  • Refractive Index: 1.479
  • PSA: 17.07

(2E,4E,7Z)-2,4,7-Decatrienal Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D666420-1mg
(2E,4E,7Z)-2,4,7-Decatrienal
66642-86-2
1mg
150.00 2021-08-14
TRC
D666420-10mg
(2E,4E,7Z)-2,4,7-Decatrienal
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10mg
1200.00 2021-08-14

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